molecular formula C11H7N3O3 B8514530 4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid

4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid

Cat. No. B8514530
M. Wt: 229.19 g/mol
InChI Key: ZSMHJCDRBGYPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04440929

Procedure details

4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid ethyl ester (3.5 g) was dissolved in 100 ml of 0.5 N sodium hydroxide solution. The solution was heated on steam bath for one hour, cooled to room temperature, then acidified by concentrated hydrochloric acid (5 ml). The product precipitated out as a white solid (3.0 g, 95% yield), m.p. >300° C.
Name
4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid ethyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[NH:12][C:11](=[O:19])[C:10]=12)=[O:5])C.Cl>[OH-].[Na+]>[O:19]=[C:11]1[NH:12][C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:9]2[CH:8]=[N:7][C:6]([C:4]([OH:5])=[O:3])=[C:10]12 |f:2.3|

Inputs

Step One
Name
4-Oxo-4,5-dihydroimidazo[1,5-a]quinoxaline 3-carboxylic acid ethyl ester
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=CN2C1C(NC1=CC=CC=C21)=O
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated on steam bath for one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2N(C3=CC=CC=C3N1)C=NC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.